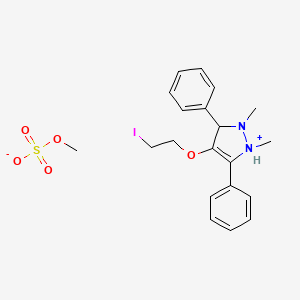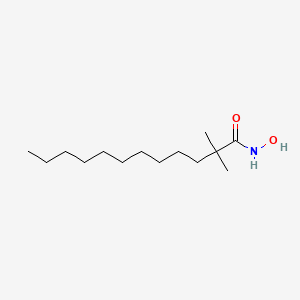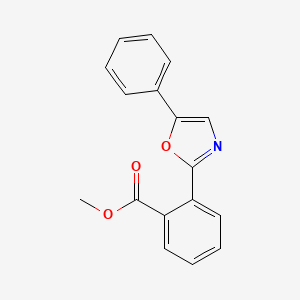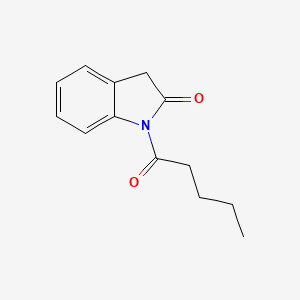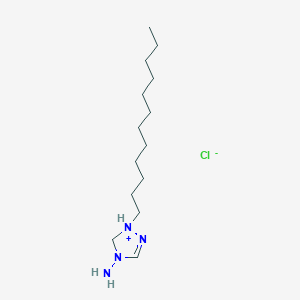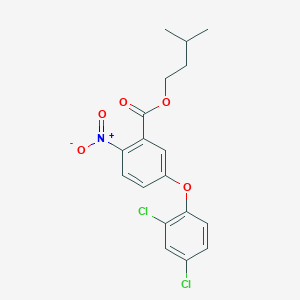
3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a 3-methylbutyl group, a 2,4-dichlorophenoxy group, and a 2-nitrobenzoate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with 3-methylbutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-aminobenzoate.
Reduction: Formation of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and 3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The 2,4-dichlorophenoxy group can bind to specific receptors or enzymes, modulating their activity. The overall effect of the compound depends on its ability to alter biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichlorophenoxy)-5-(3-methylbutyl)phenol: Similar structure but lacks the nitro group.
N’-{5-amino-6-[(3-methylbutyl)amino]pyrimidin-4-yl}-2-(2,4-dichlorophenoxy)acetohydrazide: Contains a pyrimidinyl group and an acetohydrazide moiety.
Uniqueness
3-Methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the presence of both the nitro group and the 2,4-dichlorophenoxy group, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various research applications.
Propiedades
Número CAS |
57729-06-3 |
|---|---|
Fórmula molecular |
C18H17Cl2NO5 |
Peso molecular |
398.2 g/mol |
Nombre IUPAC |
3-methylbutyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C18H17Cl2NO5/c1-11(2)7-8-25-18(22)14-10-13(4-5-16(14)21(23)24)26-17-6-3-12(19)9-15(17)20/h3-6,9-11H,7-8H2,1-2H3 |
Clave InChI |
AZIPXXGCTIHUDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
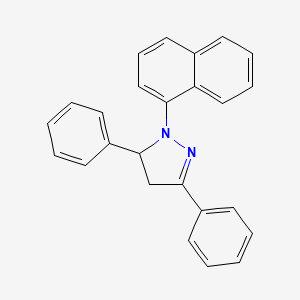
![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)

![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
